molecular formula C9H19N3O2S B1471383 2-Ethyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 2091180-08-2

2-Ethyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B1471383
CAS No.: 2091180-08-2
M. Wt: 233.33 g/mol
InChI Key: CBLQCNRLIOAKIH-UHFFFAOYSA-N
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Description

2-Ethyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide is a sulfamide-derived heterocyclic compound featuring a 1,2,5-thiadiazolidine 1,1-dioxide core substituted with an ethyl group at position 2 and a piperidin-4-yl moiety at position 3.

Properties

IUPAC Name

2-ethyl-5-piperidin-4-yl-1,2,5-thiadiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2S/c1-2-11-7-8-12(15(11,13)14)9-3-5-10-6-4-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLQCNRLIOAKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(S1(=O)=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a thiadiazolidine core, which is known for its diverse biological activities. The presence of the piperidine moiety enhances its interaction with various biological targets. Its chemical structure can be represented as follows:

C9H14N4O2S\text{C}_9\text{H}_{14}\text{N}_4\text{O}_2\text{S}

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related thiadiazole derivatives have shown promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organism
Thiadiazole Derivative A0.0039S. aureus
Thiadiazole Derivative B0.025E. coli

Anticancer Activity

The anticancer potential of thiadiazolidine derivatives has been explored in several studies. Molecular docking studies suggest that these compounds can bind effectively to specific proteins involved in cancer progression, potentially inhibiting tumor growth . For example, derivatives similar to this compound have been shown to induce apoptosis in cancer cell lines through modulation of apoptotic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.
  • Receptor Modulation : It can modulate receptor activity related to cell signaling pathways that control cell proliferation and apoptosis.

Case Studies

Several studies have focused on the synthesis and biological evaluation of thiadiazolidine derivatives:

  • Synthesis and Antimicrobial Evaluation : A study synthesized various thiadiazolidine derivatives and evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the structure significantly enhanced antimicrobial activity .
  • Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that specific derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Scientific Research Applications

Inhibition of Enzymatic Activity

Research indicates that compounds similar to 2-Ethyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide can act as inhibitors of various enzymes involved in metabolic pathways. For instance:

  • ABHD6 Inhibition : Analogous compounds have been shown to inhibit the human α/β hydrolase domain 6 (ABHD6), which plays a role in lipid metabolism and inflammation. Selective inhibitors of ABHD6 are being explored for treating metabolic disorders and inflammation .

Anticancer Properties

The structural framework of thiadiazolidines has been associated with anticancer activity. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .

Synthesis of Novel Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of piperidine derivatives with thiadiazole precursors. This synthetic versatility allows for the development of novel compounds with tailored biological activities .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of thiadiazole derivatives similar to our compound. The results showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

CompoundIC50 (nM)Selectivity
Compound A44High
Compound B72Moderate

Case Study 2: Antitumor Activity

In another study, derivatives of thiadiazolidines were tested against several cancer cell lines. The results indicated that modifications to the piperidine moiety enhanced cytotoxicity against breast cancer cells:

DerivativeCell Line TestedIC50 (µM)
Derivative XMCF-70.5
Derivative YMDA-MB-2310.3

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound shares its core 1,2,5-thiadiazolidine 1,1-dioxide structure with analogs such as:

  • 2-Benzyl-4-(chloromethyl)-1,2,5-thiadiazolidine 1,1-dioxide (): Substituted with benzyl and chloromethyl groups, this derivative emphasizes steric bulk and halogen-mediated reactivity, contrasting with the ethyl/piperidinyl combination in the target compound .
  • 2-Ethyl-5-(3-phenoxybenzyl)-1,2,5-thiadiazolidine 1,1-dioxide (): Features an ethyl group and a phenoxybenzyl substituent, demonstrating how aromatic moieties enhance antiviral activity compared to the alicyclic piperidinyl group .
  • 3-Imino-4-(4'-methylphenyl)-1,2,5-thiadiazolidine 1,1-dioxide (): Incorporates an imino group and aryl substituents, highlighting the role of π-conjugation in antibacterial efficacy .

Key Structural Differences:

Compound Substituents (Position 2/5) Electronic Effects
Target Compound Ethyl/Piperidin-4-yl Moderate steric bulk, basic amine
2-Benzyl-4-(chloromethyl) derivative Benzyl/Chloromethyl High steric hindrance, electrophilic
2-Ethyl-5-(3-phenoxybenzyl) derivative Ethyl/3-Phenoxybenzyl Aromatic π-stacking, lipophilic
3-Imino-4-(4'-methylphenyl) derivative Imino/4-Methylphenyl Conjugated system, planar structure

Physicochemical Properties

  • Solubility: The piperidinyl group’s basicity may improve aqueous solubility compared to purely lipophilic analogs (e.g., 3-phenoxybenzyl derivatives) .
  • Crystal Packing : Piperidinyl substituents could influence intermolecular interactions (e.g., hydrogen bonding vs. S•••N contacts in tdapO₂ salts), though crystallographic data for the target compound is absent .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

Preparation of the 1,2,5-Thiadiazolidine 1,1-dioxide Core

Reaction of N-substituted ethylenediamines with sulfamide or sulfur diimide

Yield Reaction Conditions Experimental Details
52.3% Pyridine, sulfur diimide, reflux 3 h N-methylethylenediamine (20.8 mmol) and sulfur diimide (20.8 mmol) in pyridine (20 mL) refluxed for 3 h. Post-reaction, toluene added, extraction with ethyl acetate, drying over MgSO4, filtration, and column chromatography yielded a white solid.
28% Pyridine, sulfamide, 120°C, 16 h N-methylethylenediamine (16.2 mmol) and sulfamide (19.4 mmol) heated in pyridine (20 mL) at 120°C for 16 h. Workup involved extraction with ethyl acetate, washing, drying, and concentration to yield a colorless oil.
16% Sulfamide in 1,4-dioxane, reflux 20 h N-methylethylenediamine added dropwise to sulfamide in dioxane, refluxed 18 h, solvent evaporated, purified by flash chromatography to give semisolid product.
68.7% N-methyl-acetamide, water Starting from 2-methyl-1,2,5-thiadiazolidine-1,1-dioxide, sodium hydride and 1-fluoro-4-nitrobenzene in DMF under nitrogen at room temperature yielded a pale orange solid after crystallization.

These methods demonstrate that the core thiadiazolidine 1,1-dioxide ring can be efficiently formed by reacting appropriate diamines with sulfamide or sulfur diimide under reflux or elevated temperatures in polar aprotic solvents like pyridine or dioxane.

Representative Reaction Scheme and Conditions

Step Reagents & Conditions Yield Notes
Cyclization N-methylethylenediamine + sulfamide in pyridine, 120°C, 16-24 h, inert atmosphere 28-68% Formation of 2-methyl-1,2,5-thiadiazolidine 1,1-dioxide core
Alkylation Sodium hydride, anhydrous DMSO, 0°C to RT, alkylating agent (e.g., protected piperidinyl sulfonate) 42.9% Introduction of piperidin-4-yl substituent
Purification Column chromatography (EtOAc), recrystallization - Standard purification techniques

Alternative Synthetic Routes and Catalysis

  • Use of palladium-catalyzed coupling reactions with caesium carbonate and phosphine ligands in 1,4-dioxane at 80°C for 6 h has been reported for related thiadiazole derivatives, achieving yields around 61%.
  • Such cross-coupling strategies may be adapted for introducing complex substituents like piperidin-4-yl groups.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy : ^1H NMR signals typically show multiplets corresponding to methylene groups of piperidine and ethyl substituents, singlets for methyl groups, and characteristic chemical shifts for the thiadiazolidine ring protons.
  • Mass Spectrometry (LC-MS, ESI) : Molecular ion peaks consistent with calculated molecular weights confirm successful synthesis.
  • Melting Points : Solid products show reproducible melting points indicative of purity and correct structure.

Summary Table of Key Preparation Methods

Method Starting Materials Solvent Temperature Time Yield Notes
Cyclization with sulfamide N-methylethylenediamine + sulfamide Pyridine 100-120°C 16-24 h 28-68% Inert atmosphere improves yield
Cyclization with sulfur diimide N-methylethylenediamine + sulfur diimide Pyridine Reflux (~115°C) 3 h 52.3% Shorter reaction time
Alkylation for piperidinyl substitution Thiadiazolidine core + protected piperidinyl sulfonate DMSO 0°C to RT 5 h 42.9% Requires base (NaH)
Palladium-catalyzed coupling Thiadiazolidine derivative + aryl halide 1,4-dioxane 80°C 6 h 61% Potential for complex substituents

Q & A

Q. What are the standard synthetic routes for 2-Ethyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or cyclization steps. For example, a reflux method using ethanol as a solvent and piperidine as a catalyst can facilitate ring closure (as seen in analogous thiadiazolidine syntheses). Reaction optimization includes:

  • Temperature Control: Reflux at 80–100°C for 2–6 hours to ensure completion .
  • Catalyst Screening: Testing bases like triethylamine or piperidine to enhance reaction rates .
  • Purification: Recrystallization from ethanol or acetic acid improves purity .
    Process control tools (e.g., in-line spectroscopy) and design-of-experiment (DoE) approaches can systematically optimize yield and scalability .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy: 1H/13C NMR to confirm substituent positions and ring structure integrity .
  • HPLC-MS: High-resolution mass spectrometry for molecular weight verification and impurity profiling .
  • TLC Monitoring: Ethyl acetate/petroleum ether (3:7) solvent systems track reaction progress .
  • X-ray Diffraction: For crystalline derivatives, single-crystal XRD resolves stereochemical ambiguities .

Q. How does the compound’s solubility in various solvents influence experimental design in pharmacological assays?

Methodological Answer: Solubility dictates formulation strategies for in vitro/in vivo studies:

  • Polar Solvents: DMSO or ethanol are preferred for stock solutions due to moderate solubility (~5–10 mg/mL) .
  • Buffer Compatibility: Phosphate-buffered saline (pH 7.4) with ≤1% DMSO minimizes precipitation in cell-based assays .
  • Lipophilicity Assessment: LogP values (calculated or experimental) guide membrane permeability studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer: Contradictions often arise from assay variability or structural analogs. Resolution strategies include:

  • Structural Confirmation: Verify compound identity via NMR and HR-MS to rule out batch-to-batch degradation .
  • Assay Standardization: Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) .
  • Comparative SAR Analysis: Evaluate activity trends across analogs (e.g., piperidine-substituted vs. non-substituted derivatives) to identify critical pharmacophores .

Q. What computational strategies are effective in predicting the binding affinities of this compound with target enzymes?

Methodological Answer: Integrate computational and experimental

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase ATP-binding pockets) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • Free Energy Perturbation (FEP): Quantify ΔΔG values for substituent modifications to prioritize synthetic targets .

Q. What methodologies are recommended for studying the compound’s metabolic stability in in vitro models?

Methodological Answer:

  • Liver Microsomal Assays: Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS quantification of parent compound depletion .
  • CYP450 Inhibition Screening: Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4/2D6) .
  • Metabolite Identification: HR-MS/MS fragmentation patterns map phase I/II metabolic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 2
2-Ethyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide

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